Chlorazol Black BH Chlorazol Black BH
Brand Name: Vulcanchem
CAS No.:
VCID: VC16534636
InChI: InChI=1S/C32H24N6O11S3.Na/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49);
SMILES:
Molecular Formula: C32H24N6NaO11S3
Molecular Weight: 787.8 g/mol

Chlorazol Black BH

CAS No.:

Cat. No.: VC16534636

Molecular Formula: C32H24N6NaO11S3

Molecular Weight: 787.8 g/mol

* For research use only. Not for human or veterinary use.

Chlorazol Black BH -

Specification

Molecular Formula C32H24N6NaO11S3
Molecular Weight 787.8 g/mol
Standard InChI InChI=1S/C32H24N6O11S3.Na/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49);
Standard InChI Key JVURXDJWRHHVDH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O.[Na]

Introduction

Chemical Identity and Structural Properties

Chlorazol Black BH is classified as a diazo dye under the Colour Index designation 22590 . Its molecular formula, C₃₂H₂₅N₆NaO₁₁S₃, corresponds to a molecular weight of 788.75 g/mol, with three sodium cations balancing the sulfonate groups . The compound manifests as a dark blue-black crystalline powder, soluble in water (35 g/L at 85°C) and slightly soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol .

Structural analysis reveals a conjugated aromatic system with two azo linkages, enabling π-π electron transitions that produce intense coloration. The sulfonate groups (-SO₃⁻) enhance hydrophilicity, facilitating aqueous dye baths for textile applications. X-ray crystallographic studies of analogous azo dyes suggest a planar geometry optimized for binding to cellulose fibrils through hydrogen bonding and van der Waals interactions.

Table 1: Physicochemical Properties of Chlorazol Black BH

PropertyValue/DescriptionSource
Molecular Weight788.75 g/mol
Solubility in Water35 g/L at 85°C
λmax (Visible Spectrum)580-620 nm (purple-black)
Storage ConditionsAmber vial, 2-8°C
CAS Registry2429-73-4

Synthesis and Industrial Production

The manufacturing process for Chlorazol Black BH involves sequential diazotization and coupling reactions under alkaline conditions :

  • Diazotization: 4-(4-Aminophenyl)benzenamine undergoes nitrosation with sodium nitrite (NaNO₂) in hydrochloric acid, forming a diazonium salt intermediate.

  • Coupling: The diazonium salt reacts with two naphthalenic components:

    • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (major coupling partner)

    • 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (minor component)

  • Isolation: The crude product is precipitated by salting out with NaCl, followed by filtration and drying at 60-80°C.

Industrial-scale production achieves yields exceeding 85% through pH-controlled reactors (pH 9-11) and temperature modulation (10-15°C during diazotization, 25-30°C for coupling). Quality control protocols include elemental analysis (nitrogen content ≥8.00%) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity .

Textile Applications and Performance Metrics

As a direct dye, Chlorazol Black BH exhibits exceptional affinity for cellulose fibers, achieving 95-98% exhaustion rates in cotton dyeing at 80°C . The dye-substrate interaction involves:

  • Ionic attraction between sulfonate groups and cellulose hydroxyls

  • Hydrophobic stacking of aromatic rings with fiber microstructures

Table 2: Fastness Properties of Chlorazol Black BH on Cotton

Test ParameterISO RatingAATCC Rating
Light Fastness43
Wash Fastness23
Acid Perspiration43
Alkali Perspiration23

Data adapted from industrial testing protocols demonstrate moderate lightfastness but limited resistance to alkaline environments, necessitating post-dyeing treatments with cationic fixatives for improved washfastness.

Environmental Impact and Decolorization Strategies

The environmental persistence of Chlorazol Black BH stems from its synthetic aromatic structure, with half-life estimates exceeding 200 days in aquatic systems. Advanced oxidation processes (AOPs) show promise for remediation:

Photocatalytic Decolorization: α-MoO₃ nano-belts under UV-A irradiation (365 nm) achieve 98% decolorization within 120 minutes via hydroxyl radical (- OH) generation. The pseudo-first-order rate constant (k) reaches 0.028 min⁻¹, with quantum yield (Φ) of 0.45 molecules/photon.

Enzymatic Degradation: Laccase enzymes from Trametes versicolor decolorize 85% of 100 ppm dye solutions within 24 hours through azo bond cleavage . Immobilized laccase reactors maintain 70% efficiency over 15 operational cycles.

Comparative Analysis with Related Dyes

While Chlorazol Black BH dominates textile applications, its structural analog Chlorazol Black E (CAS 1937-37-7) serves distinct purposes:

Table 3: Chlorazol Black BH vs. Chlorazol Black E

ParameterChlorazol Black BHChlorazol Black E
Primary UseTextile dyeingMedical diagnostics
Target SubstrateCellulose fibersFungal chitin
CarcinogenicitySuspected (Category 2)Confirmed (Category 1B)
Azo Groups23

This dichotomy underscores the importance of substituent effects—additional sulfonate groups in BH enhance hydrophilicity for textile use, whereas E's tertiary amine groups facilitate chitin binding in histopathology .

Regulatory Status and Future Directions

Global regulatory frameworks classify Chlorazol Black BH under:

  • EPA Toxic Substances Control Act (TSCA) Inventory

  • EU REACH Annex VIII (Safety Data Sheet requirements)

  • China GB 1967-2019 Textile Auxiliaries Standard

Emerging research priorities include:

  • Development of bio-based azo dyes using enzyme-mediated synthesis

  • Nano-encapsulation technologies to reduce environmental release

  • Machine learning models predicting dye-substrate affinity

These innovations aim to balance industrial demand with ecological sustainability, addressing the compound's dual role as both a commercial workhorse and environmental challenge.

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